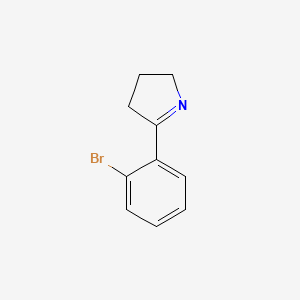

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

Description

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (CAS: 129540-26-7) is a bicyclic compound featuring a partially saturated pyrrole ring with a 2-bromophenyl substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C10H10BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7H2 |

InChI Key |

GVWPMJOLTZSVCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Analogues

Key Compounds :

- 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole (Exact Mass: 179.0252274)

- 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Synthesized in 43.6% yield as a yellow oil)

- 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Studied for enzymatic stereoselectivity)

Analysis :

- Electronic Effects : Bromine's electron-withdrawing nature (σp = 0.26) enhances electrophilic reactivity compared to chlorine (σp = 0.23) and fluorine (σp = 0.06). This may influence reactions like nucleophilic aromatic substitution.

- Physical State : The fluoro analogue (2-F) is an oil, whereas brominated/chlorinated derivatives may exhibit higher melting points due to increased molecular weight and halogen interactions .

Aromatic Ring Variants

Key Compounds :

- 5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole (CAS: 765312-46-7)

- 5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole (Molecular Weight: 173.25)

Table 2: Comparison of Aromatic Substituents

Analysis :

- Electron Density : The furan ring in 5-(5-Methyl-2-furyl)-dihydro-2H-pyrrole increases electron density, favoring electrophilic attacks, whereas bromophenyl derivatives are more electrophilic.

Complex Derivatives and Pharmacological Potential

Key Compounds :

- 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters (Synthesized via one-pot method, 25% yield)

- Diketopyrrolopyrrole derivatives (e.g., 6-(4-Bromophenyl)-diketopyrrolopyrrole)

Analysis :

- Synthetic Utility: The bromine in 5-(2-bromophenyl) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated derivatives.

- Pharmacological Relevance: Amino esters with stereocenters () highlight the dihydropyrrole core's adaptability in designing bioactive molecules.

Q & A

Q. What are effective synthetic routes for 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole?

A base-assisted cyclization strategy using inexpensive precursors is a viable approach. For example, refluxing precursors like N-(4-(halophenyl)-4-oxo-butyl)acetamide with hydrochloric acid in ethanol (1:3 v/v) under reflux for 20 hours yields dihydro-pyrrole derivatives. Column chromatography (ethyl acetate/petroleum ether) and recrystallization (methylene chloride) are effective for purification, achieving ~69% yield . Modifications, such as introducing aryl substituents via SEAr reactions, can further diversify the scaffold .

Q. How can spectroscopic techniques characterize this compound?

- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.8–7.5 ppm for bromophenyl) and pyrroline ring protons (δ 2.5–3.5 ppm for CH2 groups) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 256.03 for C11H10BrN) .

- FTIR : Identify carbonyl (1650–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. What crystallographic parameters define its structure?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell dimensions a = 18.254 Å, b = 5.640 Å, c = 13.010 Å, and β = 97.13°. The dihedral angle between the bromophenyl and pyrroline rings (~85°) indicates limited conjugation, influencing electronic properties .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

Lower yields during scale-up may arise from inefficient heat transfer or side reactions. Optimize by:

Q. What computational methods predict reactivity for functionalization?

- DFT calculations : Model electrophilic aromatic substitution (SEAr) sites using Fukui indices. The bromophenyl group directs substituents to meta positions due to its electron-withdrawing effect.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by aligning the pyrroline scaffold’s hydrophobic pocket with active sites .

Q. How to analyze unexpected byproducts in SEAr reactions?

Q. How does atmospheric reactivity impact stability studies?

Under oxidative conditions (e.g., OH radicals), the pyrroline ring may degrade via hydrogen abstraction. Use pseudo-first-order kinetics models to estimate half-lives in environmental simulations. For lab storage, inert atmospheres (N2/Ar) and low temperatures (-20°C) are recommended to prevent degradation .

Q. What strategies evaluate biological activity in drug discovery?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization.

- SAR studies : Compare analogues (e.g., 5-(4-fluorophenyl) derivatives) to assess the bromine atom’s role in target binding .

- Metabolic stability : Use liver microsomes to measure CYP450-mediated oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.